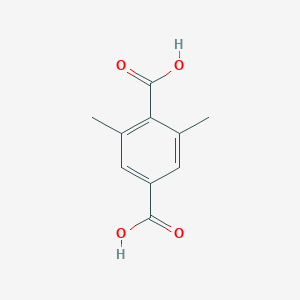

2,6-Dimethylterephthalic acid

Overview

Description

2,6-Dimethylterephthalic acid is an aromatic dicarboxylic acid with the molecular formula C10H10O4. It is a derivative of terephthalic acid, where two methyl groups are substituted at the 2 and 6 positions of the benzene ring. This compound is known for its applications in the synthesis of polymers and other chemical intermediates .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,6-Dimethylterephthalic acid can be synthesized through various methodsThe reaction typically occurs under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic oxidation of 2,6-dimethylbenzene using air or oxygen in the presence of a catalyst, such as cobalt or manganese acetate. This method is preferred due to its efficiency and scalability .

Chemical Reactions Analysis

Schmidt Reaction with Sulfuric and Hydrazoic Acids

2,6-Dimethylterephthalic acid undergoes the Schmidt reaction under specific conditions to yield amino-substituted derivatives.

Reaction Conditions :

-

Reactants: Concentrated sulfuric acid (HSO) and hydrazoic acid (HN) at 0°C.

Mechanism :

-

Protonation : The carboxyl group is protonated by HSO, forming a resonance-stabilized acylium ion.

-

HN3_33 Addition : Hydrazoic acid reacts with the acylium ion, forming an intermediate that releases nitrogen gas (N) upon rearrangement.

-

Migration : A methyl group migrates to the adjacent carbon, driven by steric and electronic stabilization.

Key Observation :

-

The reaction exclusively targets the sterically hindered carboxyl group, demonstrating regioselectivity influenced by methyl substituents .

Regioselectivity in Carboxyl Group Reactivity

The methyl groups at the 2- and 6-positions create steric hindrance, directing reactivity toward the less hindered carboxyl group.

| Reaction Type | Conditions | Product | Reference |

|---|---|---|---|

| Schmidt reaction | HSO, HN, 0°C | 4-Amino-5-dimethylbenzoic acid | , |

| Esterification | Methanol, acid catalyst | Dimethyl 2,6-dimethylterephthalate | , |

Notes :

Comparative Reactivity with Other Aromatic Acids

This compound exhibits distinct behavior compared to analogs like mesitoic acid (2,4,6-trimethylbenzoic acid):

| Property | This compound | Mesitoic Acid |

|---|---|---|

| Schmidt Reaction Product | 4-Amino-5-dimethylbenzoic acid | Mesidine (2,4,6-trimethylaniline) |

| Steric Hindrance | Moderate | High |

| Reaction Rate | Slower due to hindered carboxyl | Faster at unhindered sites |

Key Insight :

-

Steric hindrance in this compound reduces reaction rates but enhances selectivity for specific pathways .

Thermal and Oxidative Stability

-

Thermal Decomposition : Degrades above 250°C, forming CO and methyl-substituted aromatic fragments .

-

Oxidative Resistance : Stable under mild oxidative conditions (e.g., air at 150°C) but decomposes in the presence of strong oxidizers like KMnO .

Metabolic and Environmental Fate

While not directly studied for this compound, data from structurally related compounds suggest:

Scientific Research Applications

2,6-Dimethylterephthalic acid has a wide range of applications in scientific research:

Chemistry: Used as a monomer in the synthesis of polyesters and other polymers.

Biology: Employed in the study of enzyme-catalyzed reactions involving aromatic compounds.

Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

Industry: Utilized in the production of high-performance materials, such as engineering plastics and fibers.

Mechanism of Action

The mechanism of action of 2,6-dimethylterephthalic acid primarily involves its ability to participate in various chemical reactions due to the presence of carboxylic acid groups and the aromatic ring. These functional groups allow the compound to interact with different molecular targets, such as enzymes and receptors, facilitating its use in various applications.

Comparison with Similar Compounds

Terephthalic acid: The parent compound without methyl substitutions.

2,5-Dimethylterephthalic acid: A similar compound with methyl groups at the 2 and 5 positions.

2,4-Dimethylterephthalic acid: A similar compound with methyl groups at the 2 and 4 positions.

Uniqueness: 2,6-Dimethylterephthalic acid is unique due to the specific positioning of the methyl groups, which can influence its reactivity and the properties of the polymers it forms. This positional isomerism can lead to differences in melting points, solubility, and chemical behavior compared to other dimethylterephthalic acids .

Biological Activity

2,6-Dimethylterephthalic acid (DMT) is an aromatic dicarboxylic acid with the chemical formula C10H10O4. It is primarily used in the production of polyesters and plastics. This article examines the biological activity of DMT, focusing on its toxicity, metabolic pathways, and potential health effects based on diverse research findings.

- Molecular Formula : C10H10O4

- CAS Number : 120-61-6

- Structure : DMT features two carboxylic acid groups attached to a terephthalic backbone, with two methyl groups positioned at the 2 and 6 positions.

Metabolism and Toxicity

DMT is metabolized in the body primarily to terephthalic acid (TPA) through hydrolysis. This metabolic pathway has significant implications for its biological activity and potential toxicity.

Metabolic Pathway

- Absorption : DMT is absorbed and metabolized to TPA.

- Excretion : Approximately 90% of the absorbed DMT is eliminated via urine as TPA .

Toxicity Studies

Several studies have evaluated the acute and chronic toxicity of DMT:

- Acute Toxicity :

-

Chronic Toxicity :

- Long-term feeding studies in rats indicated a No Observed Effect Level (NOEL) for urinary calculi formation at doses of 1,320 mg/kg (males) and 1,790 mg/kg (females) .

- A significant finding was that DMT induces hypercalciuria and urinary acidosis in rats when administered at certain concentrations .

Reproductive and Developmental Toxicity

Research indicates that DMT does not exhibit significant reproductive or developmental toxicity. The data from TPA studies are often used to infer potential health impacts due to the metabolic conversion of DMT to TPA. Notably, TPA has been shown to lack mutagenic or genotoxic effects in various in vitro and in vivo studies .

Irritation Potential

DMT has been reported to cause slight irritation to skin and eyes in animal studies. However, it is not considered a sensitizing agent .

Case Study 1: Urinary Tract Effects

A notable study conducted over a period of 14 days assessed the effects of dietary DMT on male and female rats. Results indicated that high doses led to the formation of renal crystals, with significant implications for urinary tract health. The NOEL for decreased body weight was identified at lower doses compared to those causing urinary calculi formation .

Case Study 2: Inhalation Studies

Inhalation studies lasting up to 90 days revealed mild clinical effects such as nose rubbing and preening in exposed rats. A NOAEL of 16.5 mg/m³ was established for these transient effects .

Summary of Biological Activity

| Biological Activity | Findings |

|---|---|

| Acute Toxicity | LD50 > 4,390 mg/kg (oral) |

| Chronic Toxicity | NOEL for urinary calculi: 1,320 mg/kg (males) |

| Metabolism | Primarily metabolized to TPA; excreted via urine |

| Irritation Potential | Slightly irritating to skin/eyes; not sensitizing |

| Reproductive Toxicity | No significant effects observed |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,6-Dimethylterephthalic acid, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves catalytic methylation of terephthalic acid derivatives or controlled oxidation of substituted xylenes. For example, using dimethyl terephthalate as a precursor with a Lewis acid catalyst (e.g., AlCl₃) under reflux conditions can yield this compound. Reaction temperature (80–120°C) and solvent polarity significantly affect crystallinity and purity .

- Key Parameters :

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Temperature | 100–110°C | Higher temps increase reaction rate but may promote side products |

| Catalyst Loading | 5–10 mol% | Excess catalyst complicates purification |

| Solvent | Polar aprotic (e.g., DMF) | Enhances solubility of intermediates |

Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?

- Methodological Answer : Combine ¹H/¹³C NMR and FTIR for cross-validation. In NMR, expect aromatic protons as singlet peaks (δ 8.1–8.3 ppm) and methyl groups as singlets (δ 2.5–2.7 ppm). FTIR should show C=O stretching (~1680 cm⁻¹) and O-H bonds (~2500–3000 cm⁻¹ for carboxylic acid dimers). Discrepancies in peak splitting may indicate isomer contamination (e.g., 2,5-substituted byproducts) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Use PPE (gloves, goggles, lab coat) and work in a fume hood. The compound may cause respiratory or dermal irritation, as noted in analogous terephthalic acid derivatives . Store in airtight containers away from oxidizing agents. In case of exposure, rinse eyes/skin with water for 15+ minutes and seek medical attention .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility data for this compound across solvents?

- Methodological Answer : Systematic solubility studies under controlled conditions (e.g., temperature, pH) are essential. For example, discrepancies in DMSO solubility may arise from trace water content. Use Karl Fischer titration to quantify solvent purity and correlate with solubility trends. Publish full experimental conditions (e.g., agitation rate, equilibration time) to enable reproducibility .

Q. What advanced chromatographic techniques are suitable for detecting trace impurities in this compound?

- Methodological Answer : Employ HPLC-MS with a C18 column and gradient elution (water/acetonitrile + 0.1% formic acid). Compare retention times and mass spectra against known impurities (e.g., mono-methylated isomers). For quantification, use external calibration curves with spiked standards. Ion-exchange chromatography, as applied to structurally similar dicarboxylic acids, can also separate charged byproducts .

Q. How does computational modeling aid in predicting the reactivity of this compound in polymer synthesis?

- Methodological Answer : Density Functional Theory (DFT) calculations can model electronic effects of methyl groups on carboxylate reactivity. For example, calculate HOMO-LUMO gaps to predict nucleophilic attack susceptibility during polyesterification. Validate models with experimental kinetic data (e.g., Arrhenius plots of reaction rates) .

Q. Data Analysis and Reproducibility

Q. What statistical methods are recommended for analyzing batch-to-batch variability in synthesized this compound?

- Methodological Answer : Apply ANOVA to compare yields/purity across ≥3 independent batches. Use Tukey’s HSD post-hoc test to identify significant outliers. For impurity profiles, Principal Component Analysis (PCA) of HPLC-MS datasets can highlight systematic variations .

Q. How should researchers address discrepancies between theoretical and experimental melting points?

- Methodological Answer : Differences >5°C may indicate polymorphic forms or residual solvent. Perform DSC to identify multiple endotherms (polymorphs) and TGA to check for solvent loss. Recrystallize from alternative solvents (e.g., ethanol/water mixtures) and re-measure. Cross-reference with single-crystal XRD data if available .

Q. Applications in Materials Science

Q. What role does this compound play in designing high-performance polyesters, and how is this evaluated?

Properties

IUPAC Name |

2,6-dimethylterephthalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O4/c1-5-3-7(9(11)12)4-6(2)8(5)10(13)14/h3-4H,1-2H3,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIQYOFNSIZEILQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1C(=O)O)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50289227 | |

| Record name | 2,6-dimethylterephthalic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50289227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80238-12-6 | |

| Record name | 80238-12-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59898 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,6-dimethylterephthalic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50289227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.